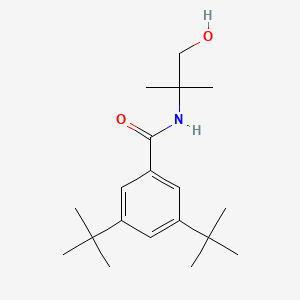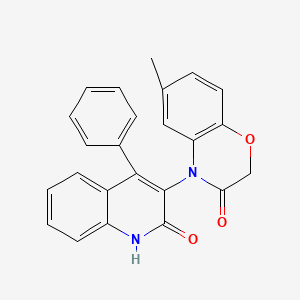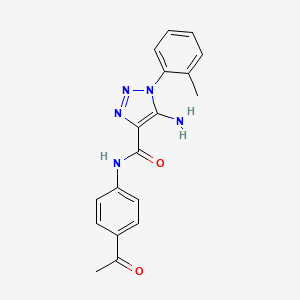![molecular formula C23H30N4O B4616222 (3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4616222.png)
(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions utilizing catalysis to achieve complex ring systems. For example, the use of Rh(II) catalysts has been demonstrated in the switchable synthesis of pyrroles and pyrazines from 1,2,3-triazoles and isoxazoles, showcasing the influence of catalyst choice and reaction conditions on product distribution (Rostovskii et al., 2017). This indicates a potential pathway for synthesizing complex molecules similar to the subject compound through controlled cyclization reactions.
Molecular Structure Analysis
The molecular structure of compounds within this chemical space often features significant conformational diversity, as evidenced by studies on similar heterocyclic compounds. For instance, the crystal structure analysis of certain pyrrolizine derivatives reveals non-planar conformations and highlights the influence of substituents on molecular geometry (Zhong et al., 2013). These structural insights are crucial for understanding the chemical behavior and reactivity of the compound .
Chemical Reactions and Properties
The chemical reactivity of such complex molecules can be diverse. For example, the synthesis of benzopyrrolopyridin derivatives involves strategic functional group transformations and ring-closure reactions that are indicative of the potential routes for synthesizing the target compound (Katritzky et al., 2002). Additionally, the formation of spirocyclic compounds from pyrrole diones with malononitrile and pyrazolones suggests a versatile approach to constructing complex heterocyclic frameworks (Dmitriev et al., 2015).
Physical Properties Analysis
While specific data on the physical properties of "(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one" may not be directly available, the analysis of related compounds can provide insights. Typically, the physical properties such as solubility, melting point, and crystallinity are influenced by molecular structure, particularly the arrangement and type of functional groups present.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the molecular structure. Tautomerism and the presence of reactive functional groups can affect the compound's behavior in chemical reactions. For instance, the study on the tautomerism of aza heterocycles highlights the complexity of such systems and their sensitivity to reaction conditions (Gubaidullin et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Studies have demonstrated the synthesis and characterization of compounds with pyrrole and pyrazole rings, exploring their biological activities. For example, the synthesis of Schiff bases tethered 1,2,4-triazole and pyrazole rings has been reported, highlighting their potential antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). Such research underscores the methodological advancements and the therapeutic potential of these compounds.
Cytotoxicity and Anticancer Properties
- Research into novel pyrazole derivatives, for instance, has shown promise in the development of potential antimicrobial and anticancer agents. These compounds have been synthesized and characterized, with some showing higher anticancer activity than reference drugs in vitro, indicating their potential as therapeutic agents (Hafez et al., 2016).
Anticonvulsant Activity
- Analogues of compounds containing pyrrole and pyrazole rings have been synthesized and tested for their anticonvulsant activity. This research provides insight into the structural requirements for anticonvulsant efficacy, suggesting potential applications in treating seizure disorders (Kelley et al., 1995).
Chemical Sensors
- Pyrrole and pyrazole-containing compounds have also been explored for their applications as chemical sensors. For example, a study on a colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye demonstrated its utility in the naked eye recognition of metal ions, showcasing the versatility of these compounds beyond pharmaceutical applications (Aysha et al., 2021).
Propiedades
IUPAC Name |
(1S,5S,7S)-7-(1-ethyl-5-methylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-4-27-17(3)20(13-24-27)21-12-19-15-25(14-18-9-6-5-8-16(18)2)22(28)23(19)10-7-11-26(21)23/h5-6,8-9,13,19,21H,4,7,10-12,14-15H2,1-3H3/t19-,21-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQQGMZBKWWBPS-RRPUWOKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2CC3CN(C(=O)C34N2CCC4)CC5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)
![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)
![ethyl N-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4616161.png)
![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)


![2-[(N,N-dimethylglycyl)amino]benzamide](/img/structure/B4616193.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4616199.png)

![(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetic acid](/img/structure/B4616214.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4616216.png)
![2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4616227.png)
